molecular formula C20H20ClN3O2 B7687051 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,5-dimethylphenyl)butanamide

4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,5-dimethylphenyl)butanamide

Cat. No. B7687051
M. Wt: 369.8 g/mol
InChI Key: FRKIZJTVSDPOLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,5-dimethylphenyl)butanamide, commonly known as CDDO-Im, is a synthetic triterpenoid compound that has been studied extensively for its potential therapeutic applications in various diseases. This compound is a derivative of oleanolic acid, a natural triterpenoid found in many plants, and has been modified to enhance its pharmacological properties.

Mechanism of Action

The mechanism of action of CDDO-Im is complex and involves multiple pathways. One of the main mechanisms of action is the activation of the Nrf2 pathway, which is a cellular defense mechanism that protects cells from oxidative stress and inflammation. CDDO-Im activates Nrf2 by binding to Keap1, a protein that normally inhibits Nrf2, and promoting the translocation of Nrf2 to the nucleus, where it activates the expression of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
CDDO-Im has been shown to have multiple biochemical and physiological effects, including the induction of apoptosis, inhibition of tumor growth, reduction of inflammation, protection against oxidative stress, and modulation of various signaling pathways. CDDO-Im has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CDDO-Im in lab experiments is its well-established pharmacological properties and safety profile. CDDO-Im has been extensively studied in animal models and has shown promising results in various disease models. However, one of the limitations of using CDDO-Im in lab experiments is its relatively high cost compared to other compounds.

Future Directions

There are several future directions for the research on CDDO-Im, including the development of more potent derivatives, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action in more detail. Additionally, the combination of CDDO-Im with other drugs or therapies may enhance its therapeutic efficacy and reduce the potential for drug resistance.

Synthesis Methods

CDDO-Im can be synthesized using various methods, including the reaction of oleanolic acid with isocyanates or isothiocyanates, followed by further modifications. One of the most common methods involves the reaction of oleanolic acid with 2-chlorophenyl isocyanate and 2,5-dimethylphenylamine, followed by the addition of a 1,2,4-oxadiazole ring.

Scientific Research Applications

CDDO-Im has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, CDDO-Im has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. In inflammation, CDDO-Im has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in various animal models. In neurodegenerative disorders, CDDO-Im has been shown to protect neurons from oxidative stress and reduce inflammation in the brain.

properties

IUPAC Name

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,5-dimethylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2/c1-13-10-11-14(2)17(12-13)22-18(25)8-5-9-19-23-20(24-26-19)15-6-3-4-7-16(15)21/h3-4,6-7,10-12H,5,8-9H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKIZJTVSDPOLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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